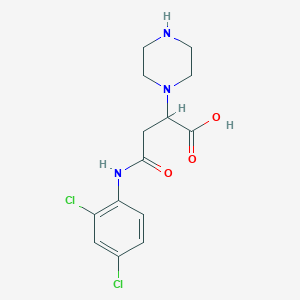
4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a protein that is primarily located in the outer mitochondrial membrane of cells and is involved in various physiological processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the field of neurobiology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Some research has focused on the synthesis of new derivatives and their antimicrobial properties. For example, novel triazole derivatives were synthesized and evaluated for their antimicrobial activities, with some showing good to moderate activity against tested microorganisms (Bektaş et al., 2010). Additionally, studies on 1,2,4-triazole and 1,3,4-thiadiazole derivatives revealed compounds with significant antimicrobial effects, highlighting the potential of these chemical frameworks in developing new antimicrobial agents (Demirbaş et al., 2010).
Molecular Docking and Structural Analysis
Another area of interest is the molecular docking and structural analysis of these compounds to understand their interaction with biological targets. Studies involving molecular docking and vibrational, structural, electronic, and optical studies of derivatives have provided insights into their reactivity and potential biological applications. For instance, molecular docking studies have shown that butanoic acid derivatives could inhibit placenta growth factor (PIGF-1), suggesting good biological activities (Vanasundari et al., 2018).
Novel Compound Synthesis and Evaluation
Research also includes the synthesis of novel compounds with potential for pharmacological importance. The synthesis of aripiprazole salts and their structural characterization highlights the chemical versatility of these compounds and their potential applications in medicinal chemistry (Freire et al., 2013). Similarly, the synthesis and evaluation of new pyridine derivatives for antimicrobial activity demonstrate the ongoing exploration of these compounds for various biological activities (Patel et al., 2011).
Anticancer Activity
Some derivatives have been synthesized and screened for their anticancer activities, showing promise as cytotoxic agents against different cancer cell lines, which indicates the potential of these compounds in cancer therapy research (Saad & Moustafa, 2011).
Eigenschaften
IUPAC Name |
4-(2,4-dichloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O3/c15-9-1-2-11(10(16)7-9)18-13(20)8-12(14(21)22)19-5-3-17-4-6-19/h1-2,7,12,17H,3-6,8H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSGFDLDZGVWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

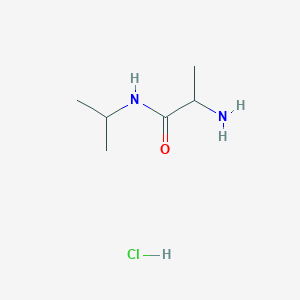


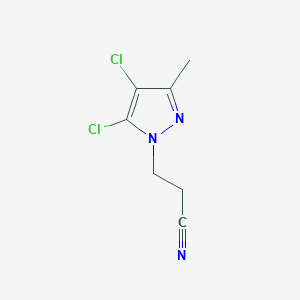

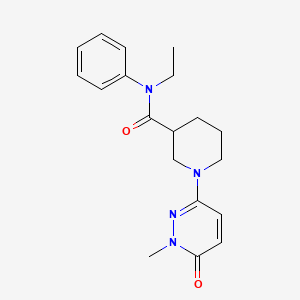
![5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2836735.png)

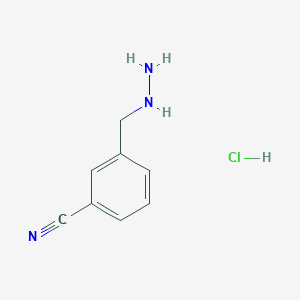
![2-(4-Chlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-methylpropan-1-one](/img/structure/B2836740.png)
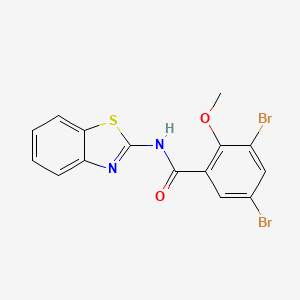
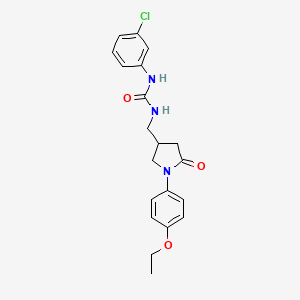
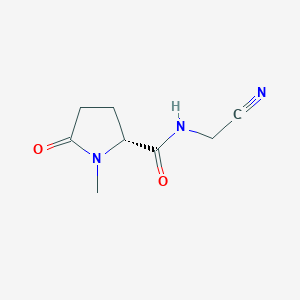
![6,7-dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2836745.png)